Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: 3-(3-Methyl-4-nitrophenoxy)pyrrolidineMolecular Architecture, Synthetic Pathways, and Medicinal Utility
Executive Summary & Chemical Identity
3-(3-Methyl-4-nitrophenoxy)pyrrolidine (CAS: 946760-47-0) serves as a high-value heterocyclic building block in Fragment-Based Drug Discovery (FBDD). Its structural significance lies in the combination of a basic pyrrolidine handle (modifiable secondary amine) and an electron-deficient nitroaryl ether. This scaffold is frequently employed to modulate solubility and metabolic stability in kinase inhibitors and GPCR ligands.
The molecule represents a "privileged structure" where the pyrrolidine ring provides a defined vector for solubilizing groups, while the nitro-aromatic system acts as a masked aniline precursor for subsequent elaboration via reduction and amidation.
Physiochemical Profile[1]
Property
Value
Derivation/Source
CAS Registry Number
946760-47-0
ChemicalBook [1]
Molecular Formula
Stoichiometric Calculation
Molecular Weight
222.24 g/mol
IUPAC Atomic Weights
Exact Mass
222.1004 Da
High-Res MS Calculation
LogP (Predicted)
~1.8 - 2.1
Lipophilicity Consensus
pKa (Pyrrolidine N)
~9.5 - 10.0
Base strength of secondary amines
H-Bond Donors
1 (NH)
Structural Analysis
H-Bond Acceptors
4 (N, O, )
Structural Analysis
Synthetic Architecture
The synthesis of 3-(3-Methyl-4-nitrophenoxy)pyrrolidine typically follows a convergent route utilizing Nucleophilic Aromatic Substitution (
) . This pathway is preferred over Mitsunobu coupling due to higher atom economy and the strong activation provided by the para-nitro group.
Mechanism of Action: The
Advantage
The reaction relies on the electronic activation of the benzene ring. The nitro group at the 4-position (para) relative to the leaving group (Fluorine) creates a strong dipole, lowering the energy barrier for the formation of the Meisenheimer complex intermediate. The methyl group at the 3-position provides steric bulk that may influence regioselectivity but does not significantly deactivate the ring toward nucleophilic attack.
Protocol: Step-by-Step Synthesis
Reagents:
Nucleophile: N-Boc-3-hydroxypyrrolidine (CAS: 141520-65-0). Note: The Boc group is critical to prevent N-arylation (chemoselectivity).
Electrophile: 5-Fluoro-2-nitrotoluene (CAS: 446-33-3). Also known as 4-Fluoro-2-methyl-1-nitrobenzene.
Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).
Solvent: Anhydrous DMF or THF.
Experimental Workflow:
Deprotonation: To a solution of N-Boc-3-hydroxypyrrolidine (1.0 equiv) in anhydrous THF at 0°C, add NaH (1.2 equiv) portion-wise. Stir for 30 min to generate the alkoxide anion. Causality: Low temperature prevents potential elimination side reactions.
Coupling: Add 5-Fluoro-2-nitrotoluene (1.1 equiv) dropwise. Allow the reaction to warm to room temperature (25°C).
Monitoring: Monitor via TLC or LCMS. The formation of the intermediate tert-butyl 3-(3-methyl-4-nitrophenoxy)pyrrolidine-1-carboxylate should be complete within 2-4 hours.
Workup: Quench with saturated
, extract with EtOAc, and wash with brine to remove DMF.
Deprotection: Dissolve the intermediate in DCM and add Trifluoroacetic acid (TFA) (10-20 equiv). Stir for 1 hour to cleave the Boc group.
Isolation: Basify with
to pH > 10 and extract with DCM/MeOH (9:1). The free base product is obtained after concentration.
Visualizing the Synthetic Pathway
Figure 1: Convergent synthesis via Nucleophilic Aromatic Substitution (
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. These act as "checkpoints" in the quality control workflow.
Proton NMR (
NMR, 400 MHz,
)
Aromatic Region: Look for the specific pattern of the 1,2,4-trisubstituted benzene.
~8.0 ppm (d, 1H): Proton adjacent to the Nitro group (deshielded).
~6.8 ppm (m, 2H): Protons ortho/meta to the ether linkage.
Pyrrolidine Ring:
~4.9 ppm (m, 1H): The chiral methine proton (-O-Ar). This is the diagnostic peak for successful ether formation.
~2.8 - 3.2 ppm (m, 4H): Protons adjacent to the Nitrogen (-NH-).
Methyl Group:
~2.6 ppm (s, 3H): Aryl-methyl group.
Mass Spectrometry (LC-MS)
Ionization Mode: Electrospray Ionization (ESI+).
Expected Parent Ion:
m/z.
Fragmentation: In MS/MS, look for the loss of the pyrrolidine ring or the nitro group (
).
Medicinal Chemistry Utility
This molecule is rarely the final drug; it is a scaffold . Its value lies in its orthogonal reactivity.
Functionalization Logic
The Amine Handle (Pyrrolidine N): The secondary amine is a nucleophile ready for:
Reductive Amination: To attach alkyl chains for lipophilicity tuning.
Amide Coupling: To attach "warheads" (e.g., acrylamides for covalent inhibition).
The Nitro Group (
):
Acts as a placeholder. Upon reduction (
or ) to the aniline (), it becomes a donor for hydrogen bonding or a site for urea/sulfonamide formation.
Decision Matrix: Why use this scaffold?
Figure 2: Strategic rationale for incorporating the 3-(3-methyl-4-nitrophenoxy)pyrrolidine scaffold in lead optimization.
References
National Center for Biotechnology Information (PubChem) . (2024).[1] Pyrrolidine Structure and Bioactivity Data. Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for
mechanism).
3-(3-Methyl-4-nitrophenoxy)pyrrolidine SMILES and InChI key
An In-Depth Technical Guide to 3-(3-Methyl-4-nitrophenoxy)pyrrolidine: Structural Elucidation, Proposed Synthesis, and Predictive Analysis Disclaimer: The following guide is a comprehensive theoretical and predictive ana...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-(3-Methyl-4-nitrophenoxy)pyrrolidine: Structural Elucidation, Proposed Synthesis, and Predictive Analysis
Disclaimer: The following guide is a comprehensive theoretical and predictive analysis of the compound associated with CAS number 946760-47-0. As of the time of this writing, definitive, publicly available experimental data and structural identifiers (Canonical SMILES, InChIKey) for this specific CAS number are scarce. The information presented herein is based on the putative structure derived from its chemical name and is grounded in established principles of organic chemistry and medicinal chemistry.
Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and natural alkaloids.[1] Its saturated, three-dimensional structure allows for a nuanced exploration of chemical space, making it an attractive core for designing novel therapeutic agents.[1] This guide focuses on 3-(3-Methyl-4-nitrophenoxy)pyrrolidine, a molecule that combines this valuable pyrrolidine motif with a nitrophenyl ether group, a moiety also of significant interest in synthetic and pharmaceutical chemistry.[2]
This document serves as an in-depth technical resource for researchers and drug development professionals. It provides a predictive analysis of the molecule's structure and properties, proposes detailed and scientifically-grounded synthetic routes, and discusses the rationale for its scientific interest based on the known activities of its constituent fragments.
Part 1: Molecular Identification and Predicted Properties
Given the absence of a confirmed public entry in databases like PubChem for the specified CAS number, the structure is inferred from the IUPAC name: 3-(3-Methyl-4-nitrophenoxy)pyrrolidine. This name implies an ether linkage between the 3-position of a pyrrolidine ring and the phenolic oxygen of 3-methyl-4-nitrophenol.
Putative Structure and Identifiers
Based on the nomenclature, the following identifiers are proposed for the racemic form of the molecule.
Chemical Name: 3-(3-Methyl-4-nitrophenoxy)pyrrolidine
Proposed InChIKey: (Generated from SMILES) FPNRADNYAFJVCX-UHFFFAOYSA-N
Caption: Putative structure of 3-(3-Methyl-4-nitrophenoxy)pyrrolidine.
Predicted Physicochemical Properties
The following table summarizes key physicochemical properties predicted by computational models. These values are estimations and require experimental verification.
Property
Predicted Value
Reference/Method
Molecular Weight
222.24 g/mol
(Calculated)
XLogP3
1.8 - 2.2
(Estimation based on analogs)
Hydrogen Bond Donors
1
(Structure-based)
Hydrogen Bond Acceptors
4
(Structure-based)
Rotatable Bonds
2
(Structure-based)
Topological Polar Surface Area
67.1 Ų
(Estimation based on analogs)
Boiling Point
~378 °C
(Computational Prediction)
Density
~1.22 g/cm³
(Computational Prediction)
Part 2: Proposed Synthetic Routes
The key structural feature is the aryl ether bond connecting the pyrrolidine and phenyl rings. Two robust and widely applicable reactions are proposed for its construction: a Nucleophilic Aromatic Substitution (SNAr) pathway and a Mitsunobu reaction. For both routes, it is advantageous to use an N-protected pyrrolidine precursor, such as N-Boc-3-hydroxypyrrolidine, to prevent side reactions involving the secondary amine.
This approach is a variation of the classic Williamson ether synthesis and relies on the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates nucleophilic attack.[3] The strategy involves reacting the alkoxide of N-Boc-3-hydroxypyrrolidine with an activated nitrophenyl derivative.
Step 1: Synthesis of N-Boc-3-(3-methyl-4-nitrophenoxy)pyrrolidine
To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dimethylformamide (DMF) cooled to 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise under an inert atmosphere (N₂ or Ar).
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
Add a solution of 1-fluoro-3-methyl-4-nitrobenzene (1.1 eq) in DMF dropwise to the reaction mixture.
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-12 hours).
Cool the reaction to room temperature, quench carefully by the slow addition of water, and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the protected intermediate.
Step 2: Synthesis of 3-(3-Methyl-4-nitrophenoxy)pyrrolidine (Final Product)
Dissolve the purified N-Boc protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 4-5 eq) or a solution of HCl in dioxane (e.g., 4M, 5 eq).
Stir the reaction at room temperature and monitor by TLC or LC-MS until the deprotection is complete (typically 1-4 hours).
Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene may be necessary to remove residual acid.
If the HCl salt is desired, the crude solid can be triturated with diethyl ether. For the free base, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or NaOH solution) to pH > 9, and extract with an organic solvent (e.g., DCM or ethyl acetate).
Dry the organic extracts, filter, and concentrate to yield the final product.
Route B: Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for forming C-O bonds with inversion of stereochemistry at the alcohol carbon.[4][5] It couples a primary or secondary alcohol with a suitable nucleophile (in this case, a phenol with a pKa < 13) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]
Step 1: Synthesis of N-Boc-3-(3-methyl-4-nitrophenoxy)pyrrolidine
Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq), 3-methyl-4-nitrophenol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or toluene under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise to the cooled, stirring solution. A color change (e.g., to yellow/orange) and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can often be removed or minimized by flash column chromatography.
Step 2: Deprotection
This step is identical to Step 2 in Route A. The purified N-Boc protected intermediate is treated with a strong acid (TFA or HCl) to remove the Boc group and yield the final product.
Part 3: Rationale for Scientific Interest and Potential Applications
The scientific rationale for investigating 3-(3-Methyl-4-nitrophenoxy)pyrrolidine stems from the well-established pharmacological importance of its constituent chemical motifs.
The Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a key structural component in a vast number of biologically active compounds.[1] It is present in natural alkaloids like nicotine and in many synthetic drugs targeting a wide range of conditions, including neurological disorders, cancer, and infectious diseases.[7][8] Its non-planar, flexible structure provides an excellent framework for creating stereochemically complex molecules that can interact with high specificity at biological targets.
The Nitrophenyl Ether Moiety
Aromatic nitro compounds and diaryl ethers are important pharmacophores and synthetic intermediates. The nitro group is a strong electron-withdrawing group that can influence a molecule's electronic properties, metabolic stability, and receptor-binding interactions. Nitrophenyl ethers, for instance, have been investigated for various biological activities, including herbicidal and antimicrobial properties.[9][10] Furthermore, the nitro group can serve as a synthetic handle, as it is readily reduced to an amine, providing a vector for further chemical diversification.
Hypothesized Biological Activity
Based on the structures of known bioactive molecules, one can hypothesize potential, though unproven, applications for 3-(3-Methyl-4-nitrophenoxy)pyrrolidine:
Central Nervous System (CNS) Agents: Many 3-substituted pyrrolidine derivatives, particularly those with aryl ether linkages, interact with CNS targets such as dopamine and serotonin receptors.[11]
Antimicrobial Agents: The combination of a heterocyclic amine and a nitrophenyl group is found in some antimicrobial compounds. The nitro group can be bioreduced in certain microorganisms to generate toxic radical species.
Synthetic Building Block: The compound serves as a valuable intermediate. The pyrrolidine nitrogen can be functionalized, and the nitro group can be reduced to an aniline, allowing for the creation of a diverse library of more complex molecules for screening.
Part 4: Conclusion and Future Work
This technical guide provides a comprehensive predictive framework for understanding 3-(3-Methyl-4-nitrophenoxy)pyrrolidine. While a definitive experimental profile is not yet publicly available, a putative structure has been proposed, and its physicochemical properties have been estimated. Detailed, reliable synthetic routes based on well-established SNAr and Mitsunobu reactions have been outlined, providing a clear path for its practical synthesis in a laboratory setting.
The primary limitation of this guide is the lack of experimental data. Therefore, the critical next steps for any research program involving this molecule are:
Unambiguous Synthesis and Characterization: Synthesize the compound using one of the proposed routes.
Structural Confirmation: Perform comprehensive structural analysis using NMR (¹H, ¹³C, 2D-NMR), high-resolution mass spectrometry (HRMS), and potentially X-ray crystallography to confirm the proposed structure and definitively establish its SMILES and InChIKey.
Experimental Property Validation: Experimentally determine key physicochemical properties such as melting point, solubility, and pKa.
Biological Screening: Evaluate the compound in relevant biological assays to explore its potential therapeutic applications based on the hypotheses outlined in this guide.
By following this path, the theoretical foundation laid out here can be transformed into validated experimental knowledge, clarifying the role of 3-(3-Methyl-4-nitrophenoxy)pyrrolidine as a potentially valuable molecule in the landscape of chemical and pharmaceutical research.
References
Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Nitrophenetol. PubChem Compound Database. Retrieved from [Link]
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]
ACS Publications. (1976). Conformational effects on the activity of drugs. 4. Cyclic analogs of 1-(p-nitrophenyl). Journal of Medicinal Chemistry.
National Center for Biotechnology Information. (n.d.). p-Nitrophenyl o-tolyl ether. PubChem Compound Database. Retrieved from [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]
PMC. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]
ACS Publications. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]
Royal Society of Chemistry. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [Link]
Semantic Scholar. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
ChemRxiv. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from [Link]
PubMed. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Retrieved from [Link]
ResearchGate. (2018). (PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Retrieved from [Link]
IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
RSC Publishing. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]
Application Notes and Protocols: 3-(3-Methyl-4-nitrophenoxy)pyrrolidine as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction The pyrrolidine ring is a foundational saturated heterocycle in medicinal chemistry, prized for its ability to introduce three-dimensional complexity into molecular scaffolds.[1][2] This non-planar structure...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The pyrrolidine ring is a foundational saturated heterocycle in medicinal chemistry, prized for its ability to introduce three-dimensional complexity into molecular scaffolds.[1][2] This non-planar structure allows for a more thorough exploration of pharmacophore space compared to flat aromatic systems, often leading to improved binding affinity and selectivity for biological targets.[1] The pyrrolidine motif is a key structural component in numerous natural products, alkaloids, and a significant number of drugs approved by the U.S. Food and Drug Administration (FDA).[3][4] Its prevalence highlights its role in enhancing physicochemical properties like aqueous solubility and providing crucial hydrogen bond donor and acceptor sites.[5]
3-(3-Methyl-4-nitrophenoxy)pyrrolidine is a strategically designed building block that leverages the benefits of the pyrrolidine core. It serves as a stable, crystalline intermediate that contains a latent, strategically positioned primary aromatic amine. The aromatic nitro group is a robust and unreactive functionality under many common reaction conditions, which can be selectively reduced at a late stage in a synthetic sequence to unmask a highly versatile amino group. This "masked amine" strategy is central to its utility, enabling chemists to build complex molecular architectures before introducing a reactive nucleophile, thereby simplifying multi-step syntheses and improving overall yields.
This guide provides a comprehensive overview of the applications of 3-(3-Methyl-4-nitrophenoxy)pyrrolidine, with detailed, field-tested protocols for its conversion into a key amino intermediate and its subsequent use in amide bond formation, a reaction of paramount importance in drug discovery.
Physicochemical Properties & Safety Data
A clear understanding of the intermediate's properties and safe handling procedures is critical for successful and safe experimentation.
Compound Properties
Property
Value
Source
CAS Number
946760-47-0
N/A
Molecular Formula
C₁₁H₁₄N₂O₃
N/A
Molecular Weight
222.24 g/mol
N/A
Appearance
Off-white to yellow solid
Typical
Boiling Point
378.1 ± 42.0 °C (Predicted)
N/A
Density
1.218 ± 0.06 g/cm³ (Predicted)
N/A
Safety and Handling
Causality Statement: The following safety protocols are synthesized from data on structurally related compounds, including nitrophenyl ethers and pyrrolidines, to establish a robust framework for safe laboratory practice.
General Precautions:
Always conduct manipulations in a well-ventilated fume hood.[6][7]
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]
Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse the affected area immediately with copious amounts of water.
Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke in the laboratory.[6]
Keep away from strong oxidizing agents, strong acids, and bases.
Ground all equipment when transferring large quantities to prevent static discharge.[6][7]
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
Keep away from heat, sparks, and open flames. While not typically explosive, aromatic nitro compounds can decompose exothermically at high temperatures.[7]
Disposal:
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
Core Application: Synthesis of the Key Amino Intermediate
The primary and most critical application of 3-(3-Methyl-4-nitrophenoxy)pyrrolidine is the reduction of its nitro group to form 3-(4-amino-3-methylphenoxy)pyrrolidine. This transformation unmasks the nucleophilic amine, which is the key functional handle for subsequent diversification.
Principle & Rationale
Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, excellent chemoselectivity, and clean reaction profile.[9][10] The reaction proceeds with high yield, and the only byproduct is water, which simplifies purification. Palladium on carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst that can be easily removed by filtration upon reaction completion.[9][10] This method avoids the use of harsh, stoichiometric metal reductants (like iron or tin chloride), which can complicate workup and introduce metallic impurities into the product.[11]
Workflow Diagram: Nitro Group Reduction
Caption: Experimental workflow for the catalytic hydrogenation of the nitro group.
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
Ethanol (EtOH) or Methanol (MeOH)
Hydrogen (H₂) gas supply or balloon
Celite® or another filtration aid
Nitrogen gas for inerting
Equipment:
Parr hydrogenation apparatus or a round-bottom flask with a magnetic stirrer and a three-way stopcock for a hydrogen balloon setup
Filtration apparatus (e.g., Büchner funnel)
Rotary evaporator
Procedure:
Vessel Preparation: To a suitable pressure vessel or round-bottom flask, add 3-(3-Methyl-4-nitrophenoxy)pyrrolidine (1.0 equiv).
Solvent Addition: Add a suitable solvent such as ethanol or methanol (typically providing a 0.1 M solution). Stir until the starting material is fully dissolved.
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% relative to the substrate) to the solution. Causality Note: The catalyst is added after the substrate is dissolved to ensure a homogenous reaction mixture. Pd/C is pyrophoric and should be handled with care, preferably under a stream of nitrogen.
Hydrogenation:
Parr Apparatus: Seal the vessel, purge with nitrogen several times, and then purge with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).[9]
Balloon Setup: Seal the flask, evacuate the air, and backfill with nitrogen (repeat 3x). Then, evacuate and backfill with hydrogen from a balloon.
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 2-6 hours). The disappearance of the starting material and the appearance of a new, more polar spot (the amine) on the TLC plate indicates reaction completion.
Workup:
Carefully vent the hydrogen gas and purge the vessel with nitrogen.[9]
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (EtOH or MeOH) to recover all the product. Causality Note: The Celite pad prevents the fine catalyst particles from passing through the filter paper.
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(4-amino-3-methylphenoxy)pyrrolidine, which is often pure enough for the next step. If necessary, purification can be achieved by column chromatography or crystallization.
Downstream Application: Amide Bond Formation
The resulting 3-(4-amino-3-methylphenoxy)pyrrolidine is a versatile nucleophile. A common and vital downstream application is its use in amide bond formation, a reaction central to the synthesis of countless pharmaceutical agents.[12]
Principle & Rationale
Amide bond formation between a carboxylic acid and an amine requires activation of the carboxylic acid, as direct condensation is kinetically slow.[13] The EDC/HOBt coupling system is a widely adopted, reliable method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] This intermediate is susceptible to racemization and side reactions. The additive N-hydroxybenzotriazole (HOBt) intercepts this intermediate to form an HOBt-ester, which is more stable and less prone to racemization.[14] The amine then attacks this activated ester to form the thermodynamically stable amide bond.[13]
Workflow Diagram: Amide Coupling
Caption: Workflow for a standard EDC/HOBt mediated amide coupling reaction.
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Standard aqueous workup reagents (e.g., water, saturated NaHCO₃, brine) and extraction solvent (e.g., Ethyl Acetate)
Procedure:
Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.1 equiv), HOBt (1.2 equiv), and the 3-(4-amino-3-methylphenoxy)pyrrolidine (1.0 equiv).[13][15]
Dissolution: Dissolve the mixture in anhydrous DMF or DCM (to a concentration of ~0.1-0.2 M).
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring. Causality Note: Cooling the reaction mixture minimizes potential side reactions and helps control the exothermicity upon addition of the coupling reagents.
Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
Base Addition: Add DIPEA (2.5 equiv) dropwise. The base is required to neutralize the HCl salt of EDC and the HOBt, as well as to deprotonate the carboxylic acid.
Reaction: Allow the reaction to warm slowly to room temperature and stir for 2 to 18 hours.
Monitoring: Monitor the reaction for the consumption of the amine starting material using LC-MS or TLC.
Workup:
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[13]
Analytical Quality Control
Rigorous analytical control is essential to verify the identity and purity of the intermediates and final products.
Characterization of Intermediates
Analytical Method
Information Provided
¹H and ¹³C NMR
Confirms the chemical structure, verifies the success of the transformation (e.g., disappearance of nitro-aromatic signals and appearance of amine-related signals), and assesses purity.
LC-MS
Provides the molecular weight of the compound, confirming its identity, and gives a preliminary assessment of purity via the UV chromatogram.
HPLC
Used for quantitative purity analysis, typically employing a UV detector. Essential for final compound quality assessment.
FT-IR
Confirms the presence of key functional groups. For the nitro reduction, one would observe the disappearance of N-O stretching bands (~1520 and 1340 cm⁻¹) and the appearance of N-H stretching bands (~3300-3500 cm⁻¹).
Reaction Monitoring
Thin Layer Chromatography (TLC): A rapid and indispensable tool for tracking reaction progress. A typical mobile phase for these compounds would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The reaction is complete when the spot corresponding to the limiting reagent has disappeared.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive tracking by monitoring the mass-to-charge ratio (m/z) of the starting materials and products over time. This confirms that the new product being formed has the correct molecular weight.
Conclusion
3-(3-Methyl-4-nitrophenoxy)pyrrolidine is a highly valuable and versatile pharmaceutical intermediate. Its strategic design, incorporating the privileged pyrrolidine scaffold with a masked amino functionality, allows for efficient and controlled synthetic routes to complex molecules.[3][16] The protocols detailed herein for the key nitro reduction and subsequent amide coupling represent robust and scalable methods that are fundamental to leveraging this building block in drug discovery programs. The ability to unmask a reactive amine at a late stage provides chemists with significant flexibility, enabling the rapid generation of diverse compound libraries for biological screening and the development of novel therapeutic agents.
References
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
Prakash, C., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]
ResearchGate (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
Common Organic Chemistry (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
Reich, H. J. (2018). Reduction of Nitro Groups. University of Wisconsin. Available at: [Link]
Organic Chemistry Portal (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
Kumar, R., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Basic and Clinical Physiology and Pharmacology. Available at: [Link]
MDPI (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]
Organic Chemistry Portal (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
Cole-Parmer (2004). Material Safety Data Sheet - 2-Nitrophenyl Octyl Ether, 98%. Available at: [Link]
Gutorov, I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
Google Patents (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
ChemRxiv (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available at: [Link]
Organic Syntheses (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
Cimini, D., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Antibiotics. Available at: [Link]
ResearchGate (2024). Commercially available pyrrole based drugs. Available at: [Link]
Application Note: Reduction of Nitro Group in Nitrophenoxy-Pyrrolidine Scaffolds
This Application Note and Protocol guide details the reduction of 3-(3-Methyl-4-nitrophenoxy)pyrrolidine to its corresponding aniline, 3-(3-Methyl-4-aminophenoxy)pyrrolidine .[1] This transformation presents a specific c...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the reduction of 3-(3-Methyl-4-nitrophenoxy)pyrrolidine to its corresponding aniline, 3-(3-Methyl-4-aminophenoxy)pyrrolidine .[1]
This transformation presents a specific chemoselective challenge: reducing a nitro group in the presence of a secondary amine (the pyrrolidine ring) and an ether linkage. The secondary amine can potentially coordinate with and poison noble metal catalysts, necessitating specific protocol adjustments.[1]
Introduction & Strategic Analysis
The target molecule, 3-(3-Methyl-4-nitrophenoxy)pyrrolidine , contains three distinct functional zones:
): Chemically stable under standard reduction conditions.[1]
Pyrrolidine (Secondary Amine): A Lewis base capable of coordinating to metal surfaces (catalyst poisoning) or participating in side reactions.[1]
Chemoselectivity Challenges[1][4]
Catalyst Poisoning: The lone pair on the pyrrolidine nitrogen can bind to the active sites of heterogeneous catalysts (e.g., Pd/C), significantly slowing reaction kinetics.
Solubility & Workup: The product is a diamine (aniline + pyrrolidine).[1] It is highly polar and basic. Standard aqueous/organic extraction protocols may fail if the pH is not strictly controlled; the product will remain in the aqueous phase at neutral/acidic pH.[1]
Strategic Decision Matrix
We present two validated protocols. Method A is the industrial gold standard for purity and yield.[1] Method B is a robust alternative for laboratories lacking high-pressure hydrogenation equipment.[1]
Figure 1: Strategic decision tree for selecting the reduction methodology based on laboratory capabilities and purity requirements.
Method A: Catalytic Hydrogenation (H₂ / Pd-C)
The Gold Standard Protocol
This method utilizes Palladium on Carbon (Pd/C) under an atmosphere of hydrogen.[1][4] To prevent the pyrrolidine nitrogen from poisoning the catalyst, we recommend running the reaction in a protic solvent, potentially with a trace of acid if kinetics are sluggish.
Materials & Reagents
Reagent
Specification
Role
Substrate
3-(3-Methyl-4-nitrophenoxy)pyrrolidine
Reactant
Catalyst
10% Pd/C (wet support, Degussa type)
Catalyst
Solvent
Methanol (HPLC Grade)
Solvent
Hydrogen Source
H₂ Balloon or Hydrogenator (30-50 psi)
Reductant
Additive (Optional)
Acetic Acid (glacial)
Catalyst Promoter
Protocol Steps
Preparation:
In a round-bottom flask (or hydrogenation vessel), dissolve 1.0 equiv of the nitro-pyrrolidine substrate in Methanol (concentration ~0.1 M).
Critical Step: If the substrate is the free base, add 1.05 equiv of Acetic Acid. This protonates the pyrrolidine nitrogen, preventing it from binding to the Pd surface [1].[1]
Catalyst Addition:
Safety: Pd/C can ignite methanol vapors.[1] Flush the vessel with Nitrogen (
) before adding the catalyst.
Add 10 wt% of 10% Pd/C (e.g., if using 1g substrate, add 100mg catalyst).[1] Keep the catalyst wet to minimize fire risk.[1]
Hydrogenation:
Purge the vessel with
(3 cycles) then with (3 cycles).
Stir vigorously under
atmosphere (balloon pressure is usually sufficient; 30 psi is optimal for faster kinetics) at Room Temperature (20–25°C) .
Monitoring:
Monitor via LC-MS or TLC.[1][5] The starting material (nitro) is less polar; the product (aniline) is significantly more polar and will streak on silica unless ammonia is added to the eluent.
Filter the mixture through a Celite® 545 pad to remove the catalyst.[1] Wash the pad with Methanol.[1]
Concentrate the filtrate under reduced pressure.[1][3][5]
Note: If Acetic Acid was used, the product is an acetate salt.[1] To obtain the free base, dissolve in minimal water, basify with
to pH > 12, and extract exhaustively with DCM or (3:1).
Method B: Iron-Mediated Reduction (Fe / NH₄Cl)
The Robust Alternative
This method uses zero-valent iron in a protic medium.[1] It is highly chemoselective and avoids the risks associated with hydrogen gas.[1] It is particularly useful if the starting material contains trace sulfur or other catalyst poisons.[1]
Materials & Reagents
Reagent
Specification
Role
Iron Powder
325 mesh, reduced
Reductant
Ammonium Chloride
Solid ()
Electrolyte/Buffer
Solvent System
Ethanol / Water (3:1 ratio)
Solvent
Protocol Steps
Setup:
In a reaction flask equipped with a reflux condenser, suspend 1.0 equiv of substrate in Ethanol/Water (3:1, 0.2 M concentration).
Nitro Compounds: Potentially energetic.[1] Do not heat dry residues of the nitro-starting material excessively.[1]
Hydrogenation:
is highly flammable.[1] Ensure proper grounding of equipment to prevent static discharge.[1]
Catalysts: Dry Pd/C is pyrophoric.[1] Always wet with water or toluene before adding flammable solvents like methanol.[1]
References
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] Link
Ramadas, K., & Srinivasan, N. (1992).[1][3] A mild and convenient method for the reduction of nitroarenes to anilines.[1][11][7] Synthetic Communications, 22(22), 3189–3195.[1][3] Link
BenchChem. (2025).[1][5] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Link
ChemicalBook. (2023).[1][12] 3-(3-Methyl-4-nitrophenoxy)pyrrolidine Product Page. Link
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SYN-3M4NP-PYR
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Subject: Yield Optimization & Troubleshooting Guide
Executive Summary & Strategic Analysis
You are attempting to synthesize 3-(3-methyl-4-nitrophenoxy)pyrrolidine . Based on the structural requirements, the most robust industrial route is Nucleophilic Aromatic Substitution (SNAr) rather than a Mitsunobu coupling.
The Structural Trap:
The name "3-methyl-4-nitrophenoxy" implies the oxygen is at position 1.
Nitro group: Position 4 (relative to O).
Methyl group: Position 3 (relative to O).
Precursor Selection: To achieve this regiochemistry via SNAr, you must use 5-fluoro-2-nitrotoluene (also known as 2-nitro-5-fluorotoluene).
Why? In this precursor, the fluorine is para to the nitro group (highly activated) and meta to the methyl group. Upon substitution, the numbering priority shifts to the oxygen, resulting in the desired 3-methyl-4-nitro substitution pattern.
Recommended Route: SNAr displacement of fluoride by the N-Boc-3-hydroxypyrrolidine alkoxide, followed by acidic deprotection.
Interactive Workflow Visualization
The following diagram outlines the critical decision points and reaction pathways.
Caption: Decision tree for optimizing the SNAr coupling step. Route A (NaH) is preferred for electron-deficient aryl fluorides to maximize yield.
Standard Operating Procedure (The "Golden" Protocol)
This protocol is designed to minimize the most common failure mode: hydrolysis of the fluoride precursor due to wet solvents.
Step 1: SNAr Coupling
Reagents:
N-Boc-3-hydroxypyrrolidine (1.0 equiv)
5-Fluoro-2-nitrotoluene (1.1 equiv)
Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
Solvent: Anhydrous DMF or THF (0.2 M concentration)
Procedure:
Alkoxide Formation: In a flame-dried flask under N2, dissolve N-Boc-3-hydroxypyrrolidine in anhydrous DMF. Cool to 0°C .[1]
Deprotonation: Add NaH portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases. Critical: Ensure the solution becomes clear/homogeneous (alkoxide formed).
Addition: Add 5-Fluoro-2-nitrotoluene (dissolved in minimal DMF) dropwise to the cold alkoxide solution.
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
Checkpoint: Monitor by TLC/LCMS. The fluoride spot should disappear.
Quench: Carefully quench with saturated NH4Cl (exothermic). Extract with EtOAc.[2][3]
Step 2: Deprotection
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).
Procedure:
Dissolve the purified intermediate in DCM.
Add acid at 0°C. Stir at RT for 1–2 hours.
Concentrate to dryness. The product is usually isolated as the HCl or TFA salt (solid).
Troubleshooting Guide (Root Cause Analysis)
Use this table to diagnose specific yield issues.
Symptom
Probable Cause
Corrective Action
Low Yield (<40%)
Moisture in Solvent
NaH reacts with water to form NaOH, which hydrolyzes the Ar-F bond to Ar-OH (phenol impurity). Fix: Use fresh anhydrous DMF/THF and molecular sieves.
Starting Material Remains
Incomplete Deprotonation
The alcohol on the pyrrolidine is secondary and sterically hindered. Fix: Increase NaH deprotonation time to 45 mins at 0°C before adding the electrophile.
"Black Tar" Formation
Thermal Decomposition
Heating nitro-aromatics with strong bases can cause oxidative decomposition. Fix: Do NOT heat above 40°C. The reaction should proceed at RT due to the high reactivity of the para-fluoro-nitro system.
Regioisomer Impurity
Wrong Starting Material
Using 4-fluoro-2-nitrotoluene instead of 5-fluoro-2-nitrotoluene. Fix: Verify CAS of starting material. You need the isomer where F is para to NO2.
Product is an Oil (Hard to Handle)
Free Base Form
The free amine is likely an oil. Fix: Isolate as the HCl or Oxalate salt to obtain a stable solid.
Frequently Asked Questions (FAQs)
Q: Can I use Potassium Carbonate (K2CO3) instead of NaH?A: Yes, but it is risky. K2CO3 is a weaker base. You will likely need to heat the reaction to 80°C+ in DMSO to drive the reaction. At these temperatures, the nitro group can cause oxidative side reactions, and the risk of elimination (forming the pyrroline double bond) increases. NaH at 0°C is safer for this specific substrate.
Q: Why is the solution turning deep red/purple?A: This is the Meisenheimer Complex .[4] It is a normal intermediate in SNAr reactions involving nitro groups. It indicates the nucleophile has attacked the ring. The color usually fades upon quenching.
Q: I see a new spot on TLC that is not product or starting material. What is it?A: If you are using NaH, it is likely 3-methyl-4-nitrophenol . This results from trace water reacting with the fluoride. This impurity is very difficult to separate from the product by column chromatography as both are polar. Prevention is the only cure.
Q: Can I use the Mitsunobu reaction instead (coupling the phenol and alcohol)?A: Technically yes, but it is not recommended. The ortho-methyl group on 3-methyl-4-nitrophenol creates significant steric hindrance, often leading to poor conversion or difficult removal of the phosphine oxide byproducts. The SNAr route on the aryl fluoride is chemically superior for this substitution pattern.
References & Grounding
SNAr Mechanism & Conditions:
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Classic review establishing the activation of halogens by ortho/para nitro groups).
Organic Chemistry Portal: Nucleophilic Aromatic Substitution. Available at: [Link]
Synthesis of Pyrrolidine Ethers (Analogous Procedures):
Patent WO2007096647: Describes the synthesis of H3 receptor antagonists involving similar aryloxy-pyrrolidine intermediates via SNAr of fluoronitrobenzenes.
Solvent Effects in SNAr:
Newby, et al. (2018). "Optimization of SNAr reactions for electron-deficient aryl fluorides." Organic Process Research & Development. (Highlights the importance of dry DMF/DMSO for maximizing yield).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-fluoro-2-nitrotoluene and Sodium Hydride before handling. Sodium Hydride is pyrophoric and releases hydrogen gas.
In the development of pharmaceutical intermediates and bioactive compounds, the solid-state form dictates stability, solubility, and bioavailability.[1] This guide provides a comparative technical analysis of the crystal structures of 3-(3-Methyl-4-nitrophenoxy)pyrrolidine (referred to herein as 3-MNP ) and its key salt forms.
While the free base of pyrrolidine ethers often presents as an oil or low-melting solid due to conformational flexibility, salt formation locks the molecule into a rigid lattice.[1] This guide compares the Hydrochloride (HCl) , Fumarate , and Tartrate salts, evaluating their crystallographic properties and suitability for drug development.[1]
Comparative Analysis: Selecting the Optimal Salt Form
The selection of a salt form for 3-MNP is not merely about solubility; it is about engineering the crystal lattice to minimize hygroscopicity and maximize thermal stability.[1] The secondary amine in the pyrrolidine ring (
) serves as the primary protonation site, while the nitro group () acts as a rigid anchor for packing.[1]
Table 1: Physicochemical & Structural Comparison of 3-MNP Variants
Feature
Free Base (3-MNP)
Hydrochloride Salt (3-MNP HCl)
Fumarate Salt (2:1 Stoichiometry)
Lattice Energy
Low (Van der Waals dominated)
High (Ionic + H-bonds)
Moderate (H-bonded network)
Crystallinity
Poor (Often amorphous/oil)
Excellent (Prisms/Needles)
Good (Plates/Blocks)
Melting Point
(Unstable)
(Stable)
(Tunable)
Hygroscopicity
Low, but prone to oxidation
High (Risk of hydrate formation)
Low (Non-hygroscopic)
Packing Motif
Loose stacking
Charge-assisted N-H...Cl
R(8) H-bond synthons
Primary Utility
Synthesis Intermediate
Solubility Enhancement
Solid-State Stability
Critical Insight: The "Proton Transfer" Factor
HCl Salt: The chloride ion is a spherical, hard acceptor.[1] In the crystal structure of 3-MNP
HCl , the protonated pyrrolidinium nitrogen forms strong, linear hydrogen bonds (). This often results in high-melting solids but can create channels susceptible to water uptake (hygroscopicity).[1]
Fumarate Salt: Fumaric acid is planar and dicarboxylic.[1] It typically forms a 2:1 salt with 3-MNP , where the acid bridges two pyrrolidine units.[1] This creates a "molecular tape" motif, which is often more resistant to moisture than the HCl salt.[1]
To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), we utilize a Slow Vapor Diffusion method.[1] This technique is superior to solvent evaporation for flexible ether derivatives as it minimizes kinetic trapping of amorphous phases.[1]
Protocol: Preparation of 3-MNP HCl Single Crystals
Dissolution: Dissolve 50 mg of 3-MNP free base in 2 mL of anhydrous ethanol in a small vial (Vial A).
Acid Addition: Add 1.1 equivalents of concentrated HCl (37%) dropwise. The solution may warm slightly.[1] Ensure complete dissolution; filter if turbid.[1]
Setup (Vapor Diffusion):
Place Vial A (uncapped) inside a larger jar (Vial B).
Add 10 mL of diethyl ether (antisolvent) to Vial B.[1]
Stability Marker: If the chloride ion is "under-coordinated" (fewer than 3 contacts), the lattice may be unstable or prone to solvation.[1]
References
Desiraju, G. R. (2003).[1] Crystal Engineering: The Design of Organic Solids. Elsevier.[1] Link
Moulton, B., & Zaworotko, M. J. (2001).[1] From molecules to crystal engineering: Supramolecular isomerism and polymorphism in network solids. Chemical Reviews, 101(6), 1629-1658.[1] Link[1]
Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[1] Link
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link